PL225B
Description
PL225B is an orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase overexpressed in various human cancers. Its mechanism involves selective binding to IGF-1R, inhibiting tumor cell proliferation and inducing apoptosis in IGF-1R-overexpressing malignancies . The study employs a modified accelerated titration design, starting with 100% dose escalation (accelerated phase) followed by 40% increments (standard phase). Key objectives include determining the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Eligible patients exhibit ECOG performance status 0-1, controlled glycemic parameters (fasting glucose ≤125 mg/dL, HbA1c <6.5%), and adequate organ function. The trial emphasizes rigorous pharmacokinetic sampling and toxicity profiling during Cycle 1 for each cohort .
Properties
Molecular Formula |
C25H28N8O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
PL225B; PL-225B; PL 225B.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Overview of IGF-1R Inhibitors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
